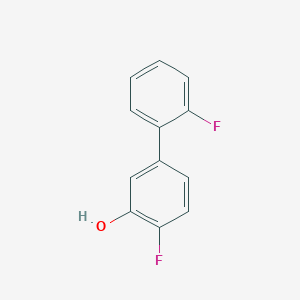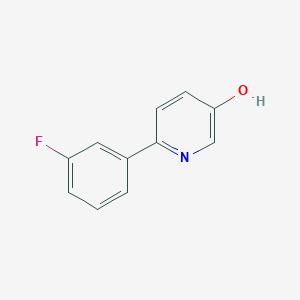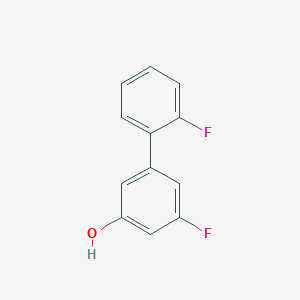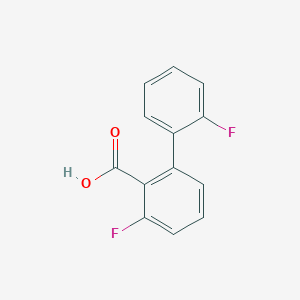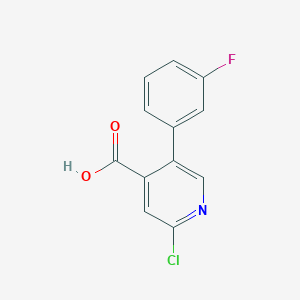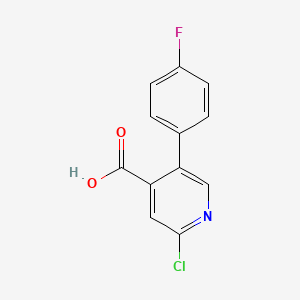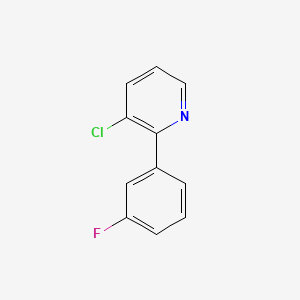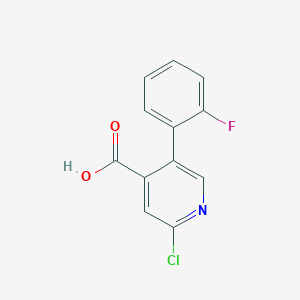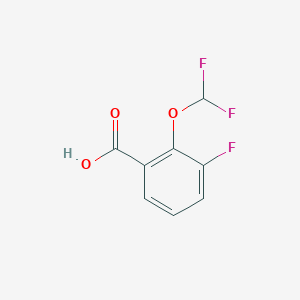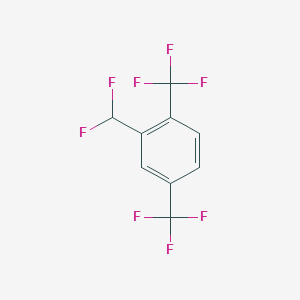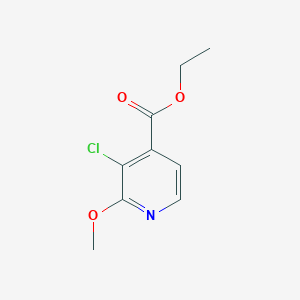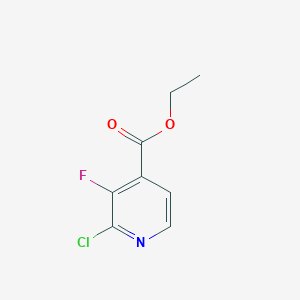![molecular formula C10H7ClN2O5 B6341153 (2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid; 97% CAS No. 413604-05-4](/img/structure/B6341153.png)
(2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid; 97%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid, also known as (2Z)-3-Nitrochlorocarbamoylprop-2-enoic acid, is an organic compound that has been studied for its potential applications in scientific research and laboratory experiments. This compound is a carboxylic acid and is composed of two nitrogens, one chlorine, three oxygens, and three carbons. The compound has a molar mass of 235.56 g/mol and a purity of 97%.
作用机制
The mechanism of action of (2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid is not fully understood. However, it is thought that the compound acts as an inhibitor of the enzymes cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). It is believed that the compound binds to the active site of these enzymes, preventing them from catalyzing their respective reactions. This inhibition can lead to the desired therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid are not fully understood. However, it is believed that the compound acts as an inhibitor of the enzymes cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). Inhibition of these enzymes is thought to be beneficial in the treatment of inflammatory conditions such as arthritis and asthma, as well as neurological disorders such as Alzheimer’s disease. Additionally, the compound may also have anti-cancer properties and may be useful in the treatment of certain types of cancer.
实验室实验的优点和局限性
The advantages of using (2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid in laboratory experiments include its high purity of 97% and its relatively low cost. Additionally, the compound is relatively easy to synthesize using the Michael Addition reaction. The main limitation of using this compound in laboratory experiments is that the mechanism of action is not fully understood, which may limit its potential applications.
未来方向
The potential future directions for (2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid include further research into its mechanism of action, its potential applications in the treatment of various diseases and disorders, and its potential use as an anti-cancer agent. Additionally, further research into the synthesis of the compound and its potential toxicity would be beneficial. Finally, further research into the potential side effects of the compound and its interactions with other compounds would be beneficial.
合成方法
(2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid can be synthesized through a method called the Michael Addition reaction. This method involves the addition of a nucleophile to an electrophilic carbon atom and involves the use of a catalyst such as a base or a Lewis acid. The reaction of (2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid begins with the reaction of 4-chloro-3-nitrobenzaldehyde and prop-2-enoic acid in the presence of a base such as potassium carbonate. This reaction is followed by the addition of a nucleophile such as a Grignard reagent to form the desired product.
科学研究应用
(2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid has been studied for its potential applications in scientific research. This compound has been studied for its potential use as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are molecules that are involved in inflammation and pain. Inhibition of this enzyme is thought to be beneficial in the treatment of inflammatory conditions such as arthritis and asthma. Additionally, (2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid has been studied for its potential use as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is involved in memory and learning. Inhibition of this enzyme is thought to be beneficial in the treatment of Alzheimer’s disease and other neurological disorders.
属性
IUPAC Name |
(E)-4-(4-chloro-3-nitroanilino)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O5/c11-7-2-1-6(5-8(7)13(17)18)12-9(14)3-4-10(15)16/h1-5H,(H,12,14)(H,15,16)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZUVTAMUUOPOJ-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C=CC(=O)O)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1NC(=O)/C=C/C(=O)O)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(4-chloro-3-nitroanilino)-4-oxobut-2-enoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

